molecular formula C21H23N5O3 B2388271 3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034224-95-6

3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2388271
CAS No.: 2034224-95-6
M. Wt: 393.447
InChI Key: UDYCBUIUOMWDRE-UHFFFAOYSA-N
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Description

This compound is a highly potent and selective ERK5 inhibitor identified by high-throughput screening and subsequent structure-based optimization . ERK5 is a key integrator of cellular signal transduction, and it has been shown to play a role in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .

Scientific Research Applications

Antiviral and Antitumor Activity

A study explored the synthesis of various compounds including pyrido[4,3-d]pyrimidines for potential antiviral and antitumor activities. Among these, certain compounds demonstrated activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). Moreover, a broad spectrum of antitumor activity was observed in some of the synthesized compounds, suggesting potential applications in cancer treatment (El-Subbagh et al., 2000).

Antitumor Agents

Another study focused on synthesizing polymethoxylated fused pyridine ring systems, including pyrido[4,3-d]pyrimidines, to evaluate their antitumor activities. The results revealed that these compounds exhibited a broad spectrum of antitumor activity against various cancer cell lines, highlighting their potential as antitumor agents (Rostom et al., 2009).

Synthesis of Novel Pyrimidines

A research focused on the efficient synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines. These compounds have potential applications in various fields of medicinal chemistry, indicating a wide range of possible therapeutic uses (Vijayakumar et al., 2014).

Metabolism and Pharmacokinetics

Studies on the metabolism, excretion, and pharmacokinetics of compounds with pyrimidine structures, similar to the compound , provide insights into their behavior in biological systems. This information is crucial for understanding how these compounds could be utilized in therapeutic contexts (Sharma et al., 2012).

Anticancer Activities

Research on the anti-cancer activities of pyrimidine derivatives, including the pyrido[4,3-d]pyrimidine structure, found significant activity against various human tumor cell lines. This highlights the potential of these compounds in developing new cancer therapies (Singh & Paul, 2006).

Mechanism of Action

Properties

IUPAC Name

3-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-14(2)29-18-6-5-15(12-23-18)20(27)25-10-7-16(8-11-25)26-13-24-19-17(21(26)28)4-3-9-22-19/h3-6,9,12-14,16H,7-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYCBUIUOMWDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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